molecular formula C15H17N3O3 B5731108 7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol

7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol

Cat. No.: B5731108
M. Wt: 287.31 g/mol
InChI Key: JWKGACBKSADRLS-UHFFFAOYSA-N
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Description

7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol typically involves the nitration of 5-(piperidin-1-ylmethyl)quinolin-8-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol
  • 2-(8-hydroxy-7-(morpholinomethyl)quinolin-5-yl)acetonitrile
  • 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol

Uniqueness

7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15-13(18(20)21)9-11(10-17-7-2-1-3-8-17)12-5-4-6-16-14(12)15/h4-6,9,19H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKGACBKSADRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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